molecular formula C6H12Na6O24P6 B607941 Phytate hexasodique CAS No. 34367-89-0

Phytate hexasodique

Numéro de catalogue: B607941
Numéro CAS: 34367-89-0
Poids moléculaire: 791.93 g/mol
Clé InChI: DHZIAGCFFSRULK-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'hexaphospate de myo-inositol hexasodique, également connu sous le nom de sel hexasodique de l'acide phytique, est un sel de sodium de l'acide phytique. L'acide phytique est un composé naturellement présent dans les graines de plantes, les céréales et les légumineuses. L'hexaphospate de myo-inositol hexasodique est reconnu pour ses fortes propriétés chélatantes, qui lui permettent de se lier à des ions métalliques multivalents tels que le calcium, le fer et le zinc. Ce composé est largement utilisé dans diverses industries, notamment les cosmétiques, l'alimentation et les produits pharmaceutiques, en raison de ses propriétés antioxydantes, anticancéreuses et neuroprotectrices .

Applications De Recherche Scientifique

Medical Applications

1.1 Cardiovascular Health

Hexasodium phytate has shown promise as an anti-crystallization agent, particularly in inhibiting hydroxyapatite crystallization, which is crucial for preventing vascular calcification. A Phase 1b clinical study demonstrated that hexasodium phytate significantly inhibited hydroxyapatite crystallization in patients undergoing hemodialysis. The study reported an average inhibition of 75% at a dose of 600 mg . The pharmacokinetic (PK) and pharmacodynamic (PD) relationships indicated that higher concentrations of hexasodium phytate correlated with increased efficacy in inhibiting calcification .

1.2 Bone Health

Research indicates that hexasodium phytate can mitigate bone mass loss by inhibiting bone resorption and reducing pathological calcification. In animal studies, rats treated with hexasodium phytate exhibited significantly lower levels of calcium deposits in the aorta compared to control groups . This suggests its potential role in treating conditions related to osteoporosis and other bone health issues.

1.3 Anti-Cancer Properties

Hexasodium phytate has been studied for its anticancer effects. It has been shown to inhibit cancer cell proliferation and promote differentiation of malignant cells . In vitro studies suggest that it may act through multiple mechanisms, including antioxidant activity and modulation of intracellular signaling pathways, making it a candidate for further investigation in cancer therapies.

Nutritional Applications

2.1 Micronutrient Bioavailability

Phytate is known for its ability to bind minerals such as calcium, iron, and zinc, potentially reducing their bioavailability. However, recent studies have highlighted its role as a nutraceutical that can enhance micronutrient adequacy when part of a diversified diet. A community-based dietary intervention in Malawi demonstrated that diets lower in phytate but enriched with animal source foods led to improved micronutrient status among children . This suggests that managing phytate levels in diets could optimize nutrient absorption.

2.2 Dietary Supplements

Hexasodium phytate is being explored as a dietary supplement due to its health benefits, including antioxidant properties and potential roles in metabolic regulation. It is classified by the FDA as Generally Recognized As Safe (GRAS), which supports its use in food products aimed at enhancing health outcomes .

Cosmetic Applications

3.1 Skin Care Products

Hexasodium phytate is utilized in various cosmetic formulations due to its chelating properties and ability to stabilize formulations. It is included in soaps, shampoos, and skin balms as a biodegradable ingredient that enhances product efficacy while providing skin benefits . Its antioxidant properties also contribute to skin health by protecting against oxidative stress.

Summary of Key Findings

The following table summarizes the key applications and findings related to hexasodium phytate:

Application AreaKey Findings
Cardiovascular HealthInhibits hydroxyapatite crystallization; effective in hemodialysis patients
Bone HealthReduces calcium deposits; potential treatment for osteoporosis
Anti-Cancer PropertiesInhibits cancer cell proliferation; promotes differentiation
Nutritional BenefitsEnhances micronutrient bioavailability; GRAS status supports use
Cosmetic FormulationsUsed as a chelating agent; stabilizes products; biodegradable

Case Studies

Case Study 1: Hemodialysis Patients

In a randomized controlled trial involving hemodialysis patients, hexasodium phytate was administered at varying doses (300 mg and 600 mg). Results indicated significant inhibition of hydroxyapatite crystallization with increased doses correlating with enhanced efficacy. The study utilized robust PK/PD modeling to establish dosage relationships and efficacy endpoints over a 52-week period .

Case Study 2: Dietary Intervention in Malawi

A quasiexperimental design was used to evaluate the impact of dietary diversification on micronutrient status among children in rural Malawi. The intervention group showed significant improvements in hemoglobin levels and reductions in anemia prevalence compared to controls, attributed partly to lower dietary phytate levels from increased animal source food consumption .

Mécanisme D'action

Target of Action

Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .

Mode of Action

Hexasodium phytate acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .

Biochemical Pathways

The primary biochemical pathway affected by hexasodium phytate is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, hexasodium phytate can effectively block the production and deposition of ectopic calcium .

Pharmacokinetics

It is known that the compound is administered intravenously . In a study, it was found that hexasodium phytate has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of hexasodium phytate.

Result of Action

The primary result of hexasodium phytate’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of hexasodium phytate in inhibiting vascular calcification have been confirmed in clinical studies .

Action Environment

The action of hexasodium phytate can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.

Analyse Biochimique

Biochemical Properties

Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .

Cellular Effects

Hexasodium phytate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .

Molecular Mechanism

Hexasodium phytate exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, hexasodium phytate has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .

Dosage Effects in Animal Models

The effects of hexasodium phytate vary with different dosages in animal models. Higher hexasodium phytate exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .

Metabolic Pathways

Hexasodium phytate is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that hexasodium phytate is being developed as an intravenous formulation for clinical use .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hexaphospate de myo-inositol hexasodique peut être synthétisé en neutralisant l'acide phytique avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide phytique dans l'eau et l'ajout progressif d'hydroxyde de sodium jusqu'à ce que le pH atteigne un niveau neutre. La solution obtenue est ensuite évaporée pour obtenir l'hexaphospate de myo-inositol hexasodique sous forme solide .

Méthodes de production industrielle : Dans les milieux industriels, l'hexaphospate de myo-inositol hexasodique est produit en extrayant l'acide phytique de sources végétales telles que le maïs, le son de riz ou le soja. L'acide phytique extrait est ensuite purifié et neutralisé avec de l'hydroxyde de sodium pour produire de l'hexaphospate de myo-inositol hexasodique. Ce processus comprend plusieurs étapes, notamment l'extraction, la purification, la neutralisation et le séchage .

Analyse Des Réactions Chimiques

Types de réactions : L'hexaphospate de myo-inositol hexasodique subit diverses réactions chimiques, notamment la chélation, l'hydrolyse et la complexation. Sa forte capacité de chélation lui permet de former des complexes stables avec des ions métalliques, ce qui peut être utilisé dans diverses applications .

Réactifs et conditions courantes:

Principaux produits formés:

Activité Biologique

Hexasodium phytate (SNF472), the hexasodium salt of inositol hexaphosphate, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and metabolic disorders. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and potential health benefits.

Overview of Hexasodium Phytate

Hexasodium phytate is a phosphorus storage compound predominantly found in seeds and cereal grains. Its structure allows it to chelate multivalent metal ions such as calcium, zinc, and iron, which plays a crucial role in its biological functions. The compound is recognized for its antioxidative, anti-inflammatory, and neuroprotective properties, making it a candidate for various therapeutic applications.

  • Inhibition of Hydroxyapatite Crystallization :
    Hexasodium phytate has been shown to inhibit the crystallization of hydroxyapatite, a key component in vascular calcification. In clinical trials involving patients undergoing hemodialysis, hexasodium phytate demonstrated significant inhibitory effects on hydroxyapatite crystallization, with up to 75% inhibition observed at higher doses (600 mg) .
  • Antioxidative Properties :
    The compound inhibits xanthine oxidase (XO), an enzyme that produces superoxide radicals. By reducing oxidative stress, hexasodium phytate may protect against cellular damage associated with chronic diseases .
  • Phosphate Regulation :
    As a phytate, hexasodium phytate can modulate phosphate levels in the body, potentially preventing pathological calcifications that are common in patients with chronic kidney disease .

Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetics of hexasodium phytate. In a Phase 1b clinical trial, plasma concentrations were measured following administration of varying doses. Results indicated that:

  • At a dose of 600 mg, the average maximum concentration (C_max) reached approximately 46 µM.
  • A sigmoidal E_max model was used to correlate plasma concentration with pharmacodynamic effects, revealing an EC_80 at concentrations above 21.9 µM .

CaLIPSO Study

The CaLIPSO study was a pivotal Phase 2b clinical trial assessing the efficacy of hexasodium phytate in patients with cardiovascular calcification undergoing hemodialysis. Key findings include:

  • Significant reduction in coronary artery calcification (CAC) progression over 52 weeks.
  • Dose-dependent effects were noted, with higher doses yielding greater inhibition of CAC volume .

Case Study: Calciphylaxis Treatment

Hexasodium phytate has also been investigated for its role in treating calciphylaxis—a severe condition characterized by vascular calcification and skin necrosis. A randomized double-blind Phase 3 trial demonstrated that administration of hexasodium phytate significantly improved patient outcomes compared to placebo .

Research Findings

A summary of research findings related to the biological activity of hexasodium phytate is presented below:

StudyFocusKey Findings
Salcedo et al., 2019Hydroxyapatite InhibitionAchieved up to 75% inhibition at high doses; significant correlation between plasma concentration and effect.
Raggi et al., 2020Cardiovascular CalcificationDemonstrated significant reduction in CAC progression; robust exposure-response relationship established.
Proietti et al., 2017Cancer TreatmentImproved quality of life and reduced chemotherapy side effects in breast cancer patients receiving sodium phytate supplementation.

Propriétés

IUPAC Name

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIAGCFFSRULK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na6O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021738
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34367-89-0
Record name Hexasodium phytate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasodium phytate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXASODIUM PHYTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.